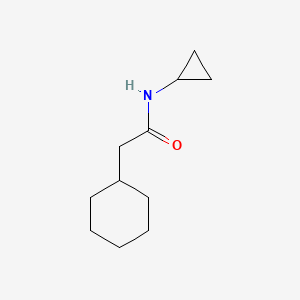![molecular formula C16H16N4S B6531320 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 232262-84-9](/img/structure/B6531320.png)
2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole” is a chemical compound with the empirical formula C17H20N4S . It is a solid substance . The SMILES string representation of this compound is S=C(N)C1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 .
Physical And Chemical Properties Analysis
The compound “2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole” is a solid substance . Its molecular weight is 312.43 .科学的研究の応用
Anti-Tubercular Agent
This compound has been used in the design and synthesis of novel derivatives that have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This application is particularly important given the urgent need for new and effective anti-TB drugs.
Antibacterial Agent
Derivatives of this compound have been used as antibacterial agents . The ability to fight against bacterial infections makes this compound a valuable resource in the medical field.
Antimicrobial Agent
In addition to its antibacterial properties, this compound has also been used as an antimicrobial agent . This broadens its application in combating various types of microbial infections.
Anti-HIV Agent
This compound has shown potential in the fight against HIV . This is a significant application given the global impact of HIV and AIDS.
Cytotoxic Agent
The compound has been used as a cytotoxic agent . This means it has the potential to be used in treatments that aim to kill cancer cells, adding another dimension to its medical applications.
DNA Gyrase Binding
New hybrids of this compound were designed to have a new binding mode to DNA gyrase . This could allow for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains.
Biofilm Formation Prevention
The thiazolidinedione moiety in the new hybrids of this compound aimed to include additional anti-pathogenicity by preventing biofilm formation . This is crucial in preventing the growth of bacteria on surfaces, which is a common problem in medical devices.
Safety and Hazards
作用機序
Mode of Action
The exact nature of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
It is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels, contributing to its overall effect .
特性
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-6-14-13(5-1)18-16(21-14)20-11-9-19(10-12-20)15-7-3-4-8-17-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSVYUBCUWJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6531241.png)
![4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531248.png)
![N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531268.png)
![N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531269.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)
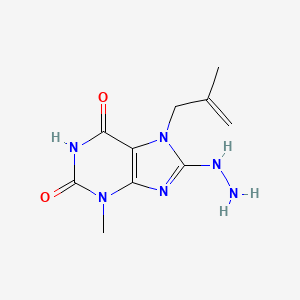
![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)
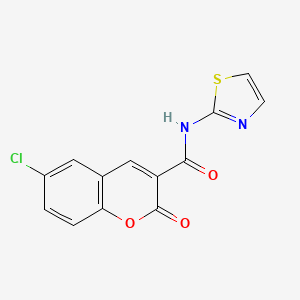
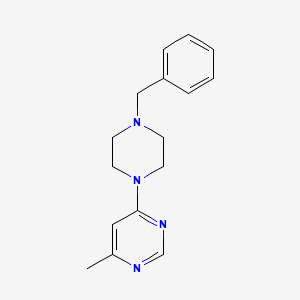
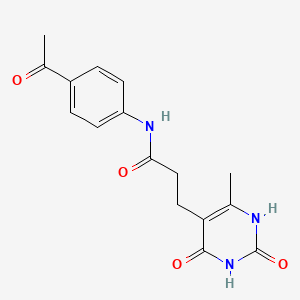
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)
